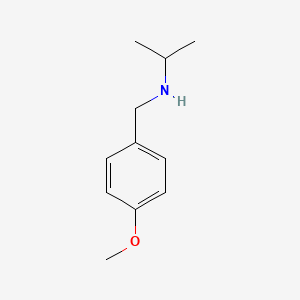

n-(4-Methoxybenzyl)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)12-8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVROZYOHWNUUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406435 | |

| Record name | n-(4-methoxybenzyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70894-74-5 | |

| Record name | n-(4-methoxybenzyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Methoxybenzyl)-2-propanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-benzyl-1-(4-methoxyphenyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-1-(4-methoxyphenyl)propan-2-amine is a secondary amine of significant interest in medicinal chemistry and pharmaceutical development. Structurally, it is a phenethylamine derivative, a class of compounds known for their diverse pharmacological activities. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably the long-acting β2-adrenergic agonist, formoterol, which is used in the management of asthma and chronic obstructive pulmonary disease (COPD)[1]. The stereochemistry of N-benzyl-1-(4-methoxyphenyl)propan-2-amine is of particular importance, as the (R,R)-enantiomer of formoterol exhibits the highest pharmacological activity[1]. This guide provides a comprehensive overview of the physicochemical properties of N-benzyl-1-(4-methoxyphenyl)propan-2-amine, its synthesis, analytical characterization, and pharmacological context, offering valuable insights for researchers and professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a pharmaceutical agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Physicochemical Properties of N-benzyl-1-(4-methoxyphenyl)propan-2-amine and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Chemical Structure | C₁₇H₂₁NO | C₁₇H₂₂ClNO | [1] |

| Molecular Weight | 255.35 g/mol | 291.82 g/mol | [1][2] |

| CAS Number | 43229-65-8 | 1049695-95-5 | [1] |

| Appearance | Yellow to colorless oily liquid | White or light yellow crystalline powder | [3][4] |

| Melting Point | Not available | ~186-190 °C | [4] |

| Boiling Point | ~377.8 °C at 760 mmHg (Predicted) | Not available | [3] |

| Density | ~1.024 g/cm³ (Predicted) | Not available | [3] |

| Solubility | Not available | Soluble in water and some organic solvents | [4] |

| pKa | Not available (Predicted amine pKa ~9-10) | Not available | - |

| logP | 3.7 (Predicted) | Not available | - |

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Experimental Determination of Key Physicochemical Properties

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the extent of ionization of a compound at a given pH. This, in turn, affects its solubility, permeability, and receptor binding.

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of N-benzyl-1-(4-methoxyphenyl)propan-2-amine in a suitable co-solvent system (e.g., methanol/water) to a known concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the analyte solution in a thermostated vessel and immerse the pH electrode and a burette tip containing a standardized titrant (e.g., 0.1 M HCl).

-

Titration: Add the titrant in small, precise increments, recording the pH value after each addition.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the resulting titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and pharmacokinetic properties.

Protocol:

-

System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at a physiological pH of 7.4. Saturate each phase with the other by vigorous mixing followed by separation.

-

Compound Addition: Dissolve a known amount of N-benzyl-1-(4-methoxyphenyl)propan-2-amine in the n-octanol phase.

-

Equilibration: Mix the two phases in a sealed container and agitate until equilibrium is reached (typically several hours).

-

Phase Separation and Analysis: Separate the two phases by centrifugation. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Caption: Workflow for logP determination by the shake-flask method.

Synthesis of N-benzyl-1-(4-methoxyphenyl)propan-2-amine

The synthesis of N-benzyl-1-(4-methoxyphenyl)propan-2-amine is well-documented, primarily due to its role as a key intermediate for formoterol. Both racemic and stereoselective synthetic routes have been developed.

General Synthetic Route: Reductive Amination

A common and efficient method for the synthesis of N-benzyl-1-(4-methoxyphenyl)propan-2-amine is the reductive amination of 1-(4-methoxyphenyl)-2-propanone with benzylamine.

Reaction Scheme:

1-(4-methoxyphenyl)-2-propanone + Benzylamine → Imine Intermediate Imine Intermediate + Reducing Agent → N-benzyl-1-(4-methoxyphenyl)propan-2-amine

Step-by-Step Protocol:

-

Imine Formation: In a round-bottom flask, dissolve 1-(4-methoxyphenyl)-2-propanone and a molar equivalent of benzylamine in a suitable solvent such as methanol or ethanol. The reaction can be catalyzed by a mild acid.

-

Reduction: To the solution containing the imine intermediate, add a reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂ over Pd/C)[5].

-

Work-up and Purification: After the reaction is complete, quench any remaining reducing agent. Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). The crude product can be purified by column chromatography or distillation under reduced pressure.

Caption: General synthetic pathway via reductive amination.

Stereoselective Synthesis

For the synthesis of enantiomerically pure formoterol, a stereoselective synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine is required. One approach involves the use of a chiral auxiliary, such as (R)-α-methylphenethylamine[5].

Analytical Characterization

The identity and purity of N-benzyl-1-(4-methoxyphenyl)propan-2-amine are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can aid in structural confirmation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like trifluoroacetic acid is a common starting point for method development.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H bond of the secondary amine and the C-O bond of the methoxy group.

Pharmacological Context and Potential Applications

N-benzyl-1-(4-methoxyphenyl)propan-2-amine belongs to the phenethylamine class, which includes many compounds with pronounced effects on the central nervous system. The addition of an N-benzyl group to phenethylamines is known to significantly increase their affinity and potency at serotonin receptors, particularly the 5-HT₂A receptor[6][7][8].

While the primary application of N-benzyl-1-(4-methoxyphenyl)propan-2-amine is as a precursor in the synthesis of formoterol, its structural similarity to other psychoactive N-benzylphenethylamines suggests that it may possess its own intrinsic pharmacological activity[9]. Further research is warranted to explore its receptor binding profile and potential effects on neurotransmitter systems. Such studies could reveal novel therapeutic applications for this compound or its derivatives beyond its current role as a synthetic intermediate.

Conclusion

N-benzyl-1-(4-methoxyphenyl)propan-2-amine is a molecule of significant pharmaceutical importance. This guide has provided a detailed overview of its physicochemical properties, methods for their experimental determination, synthetic routes, and analytical characterization. While its primary role as an intermediate in the synthesis of formoterol is well-established, its structural features suggest a potential for intrinsic pharmacological activity that warrants further investigation. The information presented herein serves as a valuable resource for researchers and drug development professionals working with this compound and related phenethylamine derivatives.

References

-

Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed. [Link]

-

Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. PubMed. [Link]

-

N-Benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride. ChemBK. [Link]

-

Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC - PubMed Central. [Link]

- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Publications. [Link]

-

Behavioral and neurochemical effects of novel N-Benzyl-2-phenylethylamine derivatives in adult zebrafish. bioRxiv. [Link]

- Process for the synthesis of arformoterol.

-

Formoterol | C19H24N2O4. PubChem. [Link]

-

Chemical structures of formoterol and salmeterol. Formoterol is a pure... ResearchGate. [Link]

-

Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles. MDPI. [Link]

-

Thermodynamic Stability and Crystal Structures for Polymorphs and Solvates of Formoterol Fumarate. ResearchGate. [Link]

-

(+)-Formoterol | C19H24N2O4. PubChem. [Link]

-

Supplementary Information. [Link]

Sources

- 1. N-benzyl-1-(4-methoxyphenyl)propan-2-amine|CAS 43229-65-8 [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. innospk.com [innospk.com]

- 4. chembk.com [chembk.com]

- 5. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

- 6. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biorxiv.org [biorxiv.org]

N-benzyl-4-methoxy-alpha-methylphenethylamine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of N-benzyl-4-methoxy-alpha-methylphenethylamine

Foreword: A Logic-Driven Approach to Molecular Characterization

In the realm of analytical chemistry, particularly within drug development and forensic science, the unambiguous determination of a molecule's structure is paramount. This guide eschews a simple recitation of protocols; instead, it provides a strategic framework for the structural elucidation of N-benzyl-4-methoxy-alpha-methylphenethylamine. Our narrative is built on a foundation of causality—explaining not just how to perform an experiment, but why specific analytical choices are made and how the resulting data streams converge to build an irrefutable structural proof. This compound, a phenethylamine derivative, is relevant both as a potential designer drug and as an impurity in illicit methamphetamine synthesis, making its precise characterization a critical task for researchers and forensic chemists.[1][2][3][4][5] The principles detailed herein serve as a self-validating system, ensuring the highest degree of scientific integrity.

The Initial Hypothesis: Defining the Target Structure

Before any analysis begins, we must define the hypothetical structure based on available intelligence (e.g., synthetic route) or preliminary screening.

-

IUPAC Name: N-benzyl-1-(4-methoxyphenyl)propan-2-amine[6]

-

Molecular Formula: C₁₇H₂₁NO[6]

-

Molecular Weight: 255.36 g/mol [7]

-

Core Structural Features:

-

A 4-methoxyphenyl group.

-

An alpha-methylphenethylamine backbone.

-

A secondary amine linking the backbone to a benzyl group.

-

This hypothesized structure forms the basis of our analytical strategy. Each subsequent experiment is designed to either confirm or refute specific aspects of this proposed structure.

Mass Spectrometry: Deconstructing the Molecule

Expertise & Experience: The Rationale for GC-MS

Mass spectrometry (MS) is our first line of attack. Its primary function is twofold: to determine the molecular weight of the compound and to reveal its fragmentation pattern upon ionization. This pattern is a molecular fingerprint, providing direct evidence of the constituent parts. We employ Gas Chromatography (GC) as the inlet for two reasons: it separates our target analyte from any potential impurities, ensuring a clean mass spectrum, and its thermal conditions can provide insight into the compound's volatility and stability. Electron Ionization (EI) is the chosen method due to its extensive fragmentation, which is highly informative for piecing together the structural puzzle.[8][9]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent like chloroform or methanol. If the sample is an HCl salt, a base extraction is necessary to analyze the free base form.[10]

-

Instrumentation: Utilize a standard GC-MS system, such as an Agilent gas chromatograph with a mass selective detector.[10]

-

GC Column: Employ a non-polar capillary column, such as an HP-5MS (30m x 0.25 mm x 0.25 µm), which separates compounds based on boiling point.[10]

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1.5 mL/min).[10]

-

Temperature Program:

-

MS Parameters:

Data Presentation: Expected Mass Fragments

The power of EI-MS lies in its predictable fragmentation pathways. For N-benzyl-4-methoxy-alpha-methylphenethylamine, the primary cleavage occurs at the C-C bond beta to the nitrogen atom and alpha-cleavage, which are characteristic of phenethylamines.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

| 255 | [M]⁺ | Molecular Ion (confirms molecular weight) |

| 134 | [C₉H₁₂N]⁺ | Alpha-cleavage fragment containing the benzyl and N-methylamine portion. |

| 121 | [C₈H₉O]⁺ | The 4-methoxybenzyl cation (tropylium ion), a very stable and characteristic fragment. |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion), indicating the presence of the benzyl group. |

Visualization: GC-MS Analytical Workflow

Caption: Logical flow for confirming molecular structure via NMR.

Infrared Spectroscopy: Functional Group Verification

Expertise & Experience: The Rationale for FTIR

Fourier-Transform Infrared (FTIR) Spectroscopy serves as a rapid and effective validation step. It confirms the presence of key functional groups suggested by the MS and NMR data. We are not looking to define the entire structure here, but to quickly verify the building blocks: aromatic rings, C-O ether linkage, and aliphatic C-H bonds. The presence or absence of a broad N-H stretch can also indicate whether the analyte is a free base or a salt.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the diamond ATR crystal. No further preparation is needed. [10]2. Instrumentation: Any modern FTIR spectrometer equipped with a diamond ATR accessory. [10]3. Acquisition:

Data Presentation: Key Infrared Absorptions

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Confirmed |

| 3100 - 3000 | C-H Stretch | Aromatic Rings |

| 2980 - 2800 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~2700 - 2200 | N-H Stretch | Secondary Amine Salt (if present, often broad) |

| 1610, 1510, 1450 | C=C Stretch | Aromatic Rings |

| 1250 - 1240 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether (Methoxy) |

| 1030 - 1020 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether (Methoxy) |

| ~830 | C-H Bend (Out-of-plane) | 1,4-Disubstituted (para) Aromatic Ring |

Visualization: FTIR Functional Group Correlation

Caption: Correlation of molecular functional groups to key FTIR peaks.

Conclusion: A Triad of Self-Validating Evidence

-

MS confirms the molecular weight (255 amu) and shows fragments (m/z 121, 91) consistent with the 4-methoxybenzyl and benzyl moieties.

-

NMR provides the definitive map, showing the precise placement and connectivity of every proton and carbon, confirming the 1,4-substitution on one ring and the full aliphatic chain.

-

FTIR validates the presence of the essential functional groups (aromatic rings, ether linkage, aliphatic carbons) identified by the other techniques.

This multi-faceted, logic-driven approach ensures trustworthiness and scientific rigor, delivering an unambiguous and defensible structural identification essential for research, development, and forensic applications.

References

- Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to - Office of Justice Programs. (n.d.).

- Supporting Information. (n.d.).

- alpha-benzyl-N-methylphenethylamine | C16H19N | CID 93287 - PubChem. (n.d.). NIH.

- alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine. (n.d.). PubMed.

- alpha-benzyl-N-methylphenethylamine. (2021, February 2). SWGDRUG.org.

- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.). Google Patents.

- Supporting Information. (n.d.). MPG.PuRe.

- FTIR spectra of (a)... (n.d.). ResearchGate.

- GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines | Request PDF. (n.d.). ResearchGate.

- The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. (n.d.). DTIC.

- The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetami. (n.d.). DTIC.

- The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. (1995, December 27). Semantic Scholar.

- Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis. (n.d.). PubMed.

- Analytical characterization of four new ortho-methoxybenzylated amphetamine-type designer drugs. (n.d.). PubMed.

- N-(4-Methoxybenzyl)beta-methylphenethylamine - Optional[13C NMR] - Chemical Shifts. (n.d.).

- Table of Contents. (n.d.).

- Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl. (n.d.). ResearchGate.

- 4-Methoxy-alpha-methyl-N-(phenylmethyl)benzeneethanamine | C17H21NO. (n.d.). PubChem.

- The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. (n.d.). ResearchGate.

Sources

- 1. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Methoxy-alpha-methyl-N-(phenylmethyl)benzeneethanamine | C17H21NO | CID 3016422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. ojp.gov [ojp.gov]

- 9. researchgate.net [researchgate.net]

- 10. swgdrug.org [swgdrug.org]

- 11. researchgate.net [researchgate.net]

The N-Benzyl Phenethylamine Scaffold: A Gateway to Diverse Biological Activity

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The N-benzyl phenethylamine (NBPEA) scaffold has emerged as a privileged structure in modern medicinal chemistry. Initially rising to prominence through the synthesis of exceptionally potent serotonin 5-HT₂A receptor agonists, this chemical class has demonstrated a remarkable polypharmacology, with derivatives showing significant potential across a spectrum of therapeutic areas. The addition of an N-benzyl group to the core phenethylamine structure dramatically alters its pharmacological profile, often transforming low-affinity ligands into compounds with subnanomolar potency. This guide provides a comprehensive analysis of the diverse biological activities associated with NBPEA derivatives, moving beyond their well-documented serotonergic effects to explore their potential as anticonvulsants, anticancer agents, and modulators of cardiovascular function. We will dissect the nuanced structure-activity relationships (SAR), detail validated experimental protocols, and present a forward-looking perspective on the therapeutic promise of this versatile scaffold.

The Core Directive: Unlocking Potency Through N-Benzylation

The journey into the biological potential of N-benzyl phenethylamines began with a surprising discovery. Early research into N-substituted phenethylamines indicated that adding simple alkyl groups (e.g., methyl, ethyl) to the nitrogen atom drastically reduced or abolished activity at serotonin receptors.[1] The paradigm shifted with the finding that a larger, sterically defined N-benzyl substituent could dramatically increase both binding affinity and functional potency, particularly at the 5-HT₂A receptor.[1][2] This enhancement is so profound that many derivatives exhibit picomolar to subnanomolar affinities, making them some of the most potent 5-HT₂A agonists ever discovered.[1] This foundational discovery has not only provided powerful tools for neuroscience research, such as agonist-based PET radioligands for brain imaging, but has also paved the way for exploring the scaffold's interaction with a wide array of other biological targets.[1]

Primary Biological Activity: Potent Serotonergic Modulation

The most extensively characterized activity of NBPEA derivatives is their interaction with serotonin (5-HT) receptors, especially the 5-HT₂ subtypes (5-HT₂A, 5-HT₂B, 5-HT₂C).

Unprecedented 5-HT₂A/2C Receptor Agonism

NBPEA derivatives, particularly the "NBOMe" series (N-(2-methoxybenzyl) substitutions), are exceptionally potent agonists at the 5-HT₂A receptor, the primary target mediating the effects of classic psychedelic compounds.[2][3] N-benzylation can increase binding affinity by orders of magnitude compared to the parent phenethylamine.[4] For instance, many NBPEA compounds display subnanomolar affinity for the 5-HT₂A receptor and high potency in functional assays that measure G-protein activation, such as inositol phosphate accumulation.[1][5]

The functional activity of these compounds is often potent, with some derivatives like 1b (as described by Hansen et al.) exhibiting an EC₅₀ of 0.074 nM with over 400-fold selectivity for the 5-HT₂A receptor in functional assays.[5]

Structure-Activity Relationships (SAR) at Serotonin Receptors

The SAR for this class is well-defined and can be systematically understood by examining substitutions on two key regions: the phenethylamine ring and the N-benzyl ring.

-

N-Benzyl Ring Substitutions: The position and nature of substituents on the N-benzyl ring are critical. Small, hydrogen bond-accepting groups like methoxy (-OCH₃) or hydroxyl (-OH) at the 2'-position generally produce compounds with incredibly potent 5-HT₂A receptor affinity.[6] The N-(2-hydroxybenzyl) compounds, in particular, have emerged as some of the most functionally potent ligands tested.[1]

-

Phenethylamine Ring Substitutions: Substitutions on the phenethylamine core, especially at the 2, 5, and 4 positions, significantly modulate activity. The classic 2,5-dimethoxy substitution pattern is a hallmark of many potent compounds. The nature of the substituent at the 4-position influences both potency and selectivity. For example, increasing the size of a 4-position alkyl substituent tends to decrease functional activity.[1]

Data Summary: Serotonergic Activity

| Compound ID (Reference) | N-Benzyl Substituent | Phenethylamine Substituent | 5-HT₂A Ki (nM) | 5-HT₂A EC₅₀ (nM) | 5-HT₂C Ki (nM) |

| 8b (Hansen et al., 2014)[5] | 2-Hydroxybenzyl | 2,5-dimethoxy-4-ethyl | 0.29 | - | - |

| 1b (Hansen et al., 2014)[5] | 2-Hydroxybenzyl | 2,5-dimethoxy | - | 0.074 | - |

| 25I-NBOMe (Halberstadt, 2016)[2] | 2-Methoxybenzyl | 2,5-dimethoxy-4-iodo | Subnanomolar | Potent Agonist | High Affinity |

| 25C-NBOMe (Various)[7] | 2-Methoxybenzyl | 2,5-dimethoxy-4-chloro | High Affinity | Potent Agonist | High Affinity |

Signaling Pathway: 5-HT₂A Receptor Activation

Activation of the 5-HT₂A receptor, a Gq/11-coupled GPCR, by an N-benzyl phenethylamine agonist initiates a well-defined intracellular signaling cascade. This pathway is central to the psychoactive effects of these compounds.

Broadening the Horizon: Beyond Serotonin Receptors

While the serotonergic system is their primary domain, the pharmacological influence of NBPEAs extends to other critical neurotransmitter systems.

Interactions with Adrenergic, Dopaminergic, and Histaminergic Systems

Comprehensive binding assays have revealed that N-2-methoxybenzyl substitution not only enhances affinity for 5-HT₂ receptors but also for adrenergic α₁, dopaminergic D₁-₃, and histaminergic H₁ receptors.[8] The affinity for adrenergic α₁ receptors (Ki values of 0.3-0.9 μM for some NBOMes) is particularly noteworthy and is believed to contribute to the stimulant and sympathomimetic cardiovascular effects observed with these compounds.[7][8] While affinity for dopamine receptors is generally lower (most Ki > 1 μM), it cannot be disregarded when considering the overall CNS profile.[8]

Activity at Monoamine Transporters

Certain NBPEA derivatives also interact with the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[3][9] While often exhibiting lower affinity for transporters compared to GPCRs, this interaction can influence synaptic neurotransmitter levels.[9] Some studies on broader phenethylamine derivatives have systematically explored the SAR for dopamine reuptake inhibition, revealing that specific substitutions can confer potent inhibitory activity, suggesting a potential therapeutic angle for conditions involving dopaminergic dysregulation.[10][11]

An Unexpected Turn: Anticonvulsant Potential

A structurally distinct subclass of compounds sharing the N-benzyl moiety has demonstrated significant potential as anticonvulsant agents. These N-benzyl-2-acetamidopropionamide derivatives represent a departure from the classic NBPEA structure but highlight the versatility of the N-benzyl group in drug design.

SAR of N-Benzyl Amino Acid Derivatives

The lead compound in this class is Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), a marketed antiepileptic drug.[12] Research into analogues has established a clear SAR. The anticonvulsant activity is highly stereospecific, with the (R)-stereoisomer being significantly more potent.[13] For maximal activity, a small, substituted heteroatom moiety at the 3-position is crucial.[13] Furthermore, substitutions on the N-benzyl ring have been explored, with 4'-modified derivatives showing the highest activity in the maximal electroshock (MES) seizure model.[12]

Data Summary: Anticonvulsant Activity (MES Test)

| Compound | Administration | Species | ED₅₀ (mg/kg) | Reference |

| (R)-18 | i.p. | Mice | 4.5 | Choi et al., 1996[13] |

| (S)-18 | i.p. | Mice | >100 | Choi et al., 1996[13] |

| 18 | p.o. | Rats | 3.9 | Choi et al., 1996[13] |

| 19 | p.o. | Rats | 19 | Choi et al., 1996[13] |

| Phenytoin | p.o. | Rats | 23 | Choi et al., 1996[13] |

(R)-18 is (R)-N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide). 19 is the 3-ethoxy analogue.

Emerging Application: Anticancer Activity

Recent investigations have revealed the potential of N-benzyl derivatives of various heterocyclic scaffolds (including some related to phenethylamines) as anticancer agents. These compounds often work by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

For example, a series of 2-substituted benzylamino-thiazoles were evaluated for their antiproliferative activity. The p-chlorobenzylamino derivative 8e and the p-chlorophenethylamino derivative 8f inhibited the growth of U-937 and SK-MEL-1 cancer cell lines with IC₅₀ values in the low micromolar range (5.7 to 12.2 μM).[14][15] Similarly, phenethylamine-based urea derivatives have shown cytotoxicity against HeLa and A549 cancer cell lines, with one compound being up to eightfold more potent than cisplatin against HeLa cells. While this research is in earlier stages, it points to a promising new therapeutic avenue for the broader N-benzyl alkylamine class.

A Duality in Function: Cardiovascular Effects

The cardiovascular pharmacology of N-benzyl phenethylamine derivatives is complex and highly structure-dependent, presenting both therapeutic opportunities and toxicological risks.

-

Cardiodepressant and Antiarrhythmic Effects: Certain N-benzyl-1,2-diphenylethanolamines have been shown to decrease arterial blood pressure and heart rate in a dose-dependent manner.[16] The proposed mechanisms include calcium channel blockade and activation of parasympathetic ganglia, suggesting potential utility in treating hypertension and supraventricular arrhythmias.[16]

-

Cardiotoxic and Sympathomimetic Effects: In stark contrast, the potent 5-HT₂A agonist "NBOMe" series is associated with significant cardiotoxicity.[7] This is characterized by sympathomimetic effects like vasoconstriction, hypertension, and tachycardia, which are likely mediated by their activity at adrenergic α₁ receptors.[7][8] Furthermore, potent agonist activity at 5-HT₂B receptors is a known risk factor for cardiac valvulopathy with chronic use.[7]

This duality underscores the critical importance of selectivity in drug design. By fine-tuning the structure, it may be possible to isolate the beneficial cardiovascular effects while eliminating the dangerous toxicities.

Essential Experimental Methodologies

The synthesis and evaluation of N-benzyl phenethylamine derivatives rely on a set of robust and validated chemical and pharmacological protocols.

Synthesis: Reductive Amination

The most common and efficient method for synthesizing these compounds is an indirect reductive amination. This is a versatile two-step, one-pot reaction.

Protocol: General Synthesis via Indirect Reductive Amination

-

Imine Formation: A substituted phenethylamine (1.0 eq) and a substituted benzaldehyde (1.1 eq) are dissolved in a suitable solvent (e.g., methanol or ethanol). The mixture is stirred at room temperature for 1-2 hours to allow for the condensation reaction to form the intermediate imine. The progress can be monitored by TLC or LC-MS.

-

In Situ Reduction: Once imine formation is complete, a reducing agent, typically sodium borohydride (NaBH₄, ~1.5 eq), is added portion-wise to the reaction mixture at 0 °C. Caution is advised as this step is exothermic and generates hydrogen gas.

-

Work-up: After the reduction is complete (typically 2-4 hours, confirmed by TLC/LC-MS), the reaction is quenched by the slow addition of water or dilute acid (e.g., 1M HCl). The organic solvent is removed under reduced pressure.

-

Extraction: The aqueous residue is basified with a strong base (e.g., NaOH) to a pH >12 to deprotonate the amine. The freebase product is then extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, typically by column chromatography on silica gel or by crystallization of a salt form (e.g., hydrochloride or fumarate).

Biological Evaluation: Receptor Binding and Functional Assays

Protocol: Radioligand Binding Assay (Competition)

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing human 5-HT₂A).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the test compound (NBPEA derivative).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Sources

- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 25-NB - Wikipedia [en.wikipedia.org]

- 8. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 11. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents [pubmed.ncbi.nlm.nih.gov]

- 16. Studies on the cardiovascular depressant effects of N-ethyl- and N-benzyl-1,2-diphenylethanolamines in the rat: elucidation of the mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Methoxy Substituted Phenethylamines

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The phenethylamine scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of neuroactive compounds. The strategic placement of a methoxy group at the 4-position of the phenyl ring profoundly influences the pharmacological profile, particularly concerning serotonergic receptors. This guide provides a detailed exploration of the structure-activity relationships (SAR) for this class of compounds, focusing on how molecular modifications at the aromatic ring, the alpha-carbon, and the amine terminus dictate receptor affinity, functional activity, and downstream signaling. By synthesizing data from receptor binding and functional assays, this document offers a comprehensive framework for understanding and predicting the pharmacological effects of 4-methoxy substituted phenethylamines, with a primary focus on their interaction with the serotonin 5-HT2A receptor, a key target for psychedelic and therapeutic agents.[1][2]

Introduction: The Privileged Phenethylamine Scaffold

The 2-phenethylamine framework is a fundamental structural motif found in endogenous neurotransmitters like dopamine and norepinephrine, as well as in a multitude of synthetic psychoactive substances.[3] Its versatility allows for systematic chemical modifications that can fine-tune its interaction with various G-protein coupled receptors (GPCRs).

The Critical Role of the 4-Methoxy Group

The introduction of a methoxy (-OCH3) group at the 4-position of the phenethylamine ring is a key determinant of serotonergic activity. This substitution, particularly when combined with methoxy groups at the 2- and 5-positions, forms the basis for the "2C" family of psychedelic compounds.[4][5][6] The 4-position substituent's size, lipophilicity, and electronic properties are critical in modulating affinity and efficacy, primarily at 5-HT2A and 5-HT2C receptors.[7][8]

Primary Molecular Target: The Serotonin 5-HT2A Receptor

While 4-methoxy substituted phenethylamines interact with a range of receptors, their characteristic psychedelic effects are primarily mediated by agonist activity at the serotonin 5-HT2A receptor.[1][2][9] This receptor, a Gq/11-coupled GPCR, is a major focus of neuroscience research due to its role in perception, cognition, and mood, and its potential as a therapeutic target for conditions like depression and PTSD.[1][10] Understanding how structural modifications influence 5-HT2A receptor activation is therefore paramount.

Core Structure-Activity Relationships (SAR)

The pharmacological profile of a 4-methoxy substituted phenethylamine can be systematically altered by making precise chemical changes at three key positions: the aromatic ring, the alpha-carbon of the ethylamine side chain, and the terminal amine group.

Caption: Key modification points on the phenethylamine scaffold.

Aromatic Ring Substitutions: The Genesis of the 2C-X Series

The foundation for many potent 4-methoxy substituted phenethylamines is the 2,5-dimethoxy substitution pattern. The nature of the substituent at the 4-position is a powerful determinant of potency and efficacy.[4][5]

-

Lipophilicity and Size: Increasing the lipophilicity at the 4-position, for instance by replacing a hydrogen (as in 2C-H) with a halogen (e.g., bromine in 2C-B, iodine in 2C-I) or a short alkyl chain (e.g., ethyl in 2C-E), generally increases potency at the 5-HT2A receptor.[4][11] This is thought to enhance binding affinity within the receptor's hydrophobic pocket.

-

Electronic Effects: The electronic properties of the 4-substituent also play a crucial role. Electron-withdrawing groups can influence the interaction with key residues in the receptor binding site. For example, the cyano group in 2C-CN contributes to high selectivity for the 5-HT2A receptor.[12]

Alpha-Carbon (α) Methylation: From Phenethylamines to Amphetamines

The addition of a methyl group to the alpha-carbon, the carbon adjacent to the amine, transforms a phenethylamine into an amphetamine (e.g., para-methoxyamphetamine or PMA from 4-methoxyphenethylamine). This single modification has profound pharmacological consequences.

-

Metabolic Stability: The α-methyl group sterically hinders the action of monoamine oxidase (MAO), a key enzyme responsible for the degradation of phenethylamines.[13] This protection from metabolism leads to a significantly longer duration of action and increased bioavailability compared to the non-methylated counterparts.[7]

-

Potency and Receptor Affinity: While α-methylation has a minor influence on in vitro binding affinity for 5-HT2A/2C receptors, it often increases in vivo potency due to the enhanced metabolic stability and hydrophobicity.[7]

Amine (N) Terminus Modification: Tuning Selectivity

Modification of the primary amine group offers another avenue for modulating pharmacological activity.

-

N-Alkylation: Adding alkyl groups to the nitrogen atom can have varied effects. While simple N-methylation can be performed efficiently, its impact on 5-HT2A activity is complex and can sometimes reduce potency.[14][15][16]

-

Bulky Substituents: The addition of larger, more complex groups, such as the N-(2-hydroxybenzyl) moiety in the NBOH series, can dramatically increase potency and selectivity for the 5-HT2A receptor.[12] For instance, 25CN-NBOH is one of the most selective 5-HT2A agonists discovered to date.[12] This demonstrates that the amine terminus can be used to engage with specific sub-pockets within the receptor. N-alkylation can also form more stable N-acyliminium ions, which can influence reactivity and interaction with biological targets.[17]

Pharmacological Profile: From Receptor Binding to Cellular Response

Quantitative Receptor Binding Data

The affinity of a compound for a receptor is quantified by its inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates higher binding affinity.

| Compound | 4-Position Substituent | α-Methylation | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |

| 2C-B | Bromo | No | ~59 - 130 | ~215 |

| 2C-E | Ethyl | No | ~100 | ~470 |

| 2C-I | Iodo | No | ~60 | ~200 |

| DOI | Iodo | Yes | ~0.7 - 3.9 | ~10 |

| PMA | Methoxy | Yes | ~230 | ~1100 |

Data compiled from various sources. Absolute values can vary based on experimental conditions.

Functional Activity and Downstream Signaling

Agonist binding to the 5-HT2A receptor initiates a conformational change that activates the heterotrimeric G-protein Gq/11.[18] This triggers a well-characterized intracellular signaling cascade.[9][10]

-

Gq Activation: The activated Gαq subunit dissociates and activates the enzyme Phospholipase C (PLC).[10]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10]

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[10]

-

PKC Activation: DAG and the increased intracellular Ca2+ concentration synergistically activate Protein Kinase C (PKC), which then phosphorylates numerous downstream targets, leading to the ultimate cellular response.

Caption: The 5-HT2A receptor Gq-coupled signaling cascade.

Experimental Methodologies

To characterize a novel 4-methoxy substituted phenethylamine, a series of validated in vitro assays are essential.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To calculate the Ki of a test compound at the human 5-HT2A receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 cells).

-

Radioligand: [3H]ketanserin (a 5-HT2A antagonist) or [3H]-DOI (a 5-HT2A agonist).[19]

-

Non-specific binding control: Mianserin or another high-affinity non-radiolabeled antagonist.

-

Test compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., Millipore MAFB plates).[19]

-

Scintillation cocktail (e.g., Betaplate Scint).[19]

-

Microplate scintillation counter.

Procedure:

-

Plate Preparation: Pre-soak the wells of the 96-well filter plate with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[19]

-

Assay Setup: In each well, add in the following order:

-

150 µL of diluted cell membranes (e.g., 70 µg protein/well).[19]

-

50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control (e.g., 10 µM mianserin) OR 50 µL of test compound at various concentrations.

-

50 µL of radioligand (e.g., [3H]ketanserin at a final concentration near its Kd, ~2.0 nM).[19]

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[20]

-

Filtration: Rapidly terminate the reaction by vacuum filtration onto the filter plate using a cell harvester. Wash the filters 4 times with ice-cold wash buffer.[20]

-

Drying: Dry the filter plate at 50°C for 30-60 minutes.[19][20]

-

Counting: Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.[20]

-

Data Analysis:

-

Calculate specific binding = (Total Binding) - (Non-specific Binding).

-

Plot the percentage of specific binding versus the log concentration of the test compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jneurosci.org [jneurosci.org]

- 3. mdpi.com [mdpi.com]

- 4. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 5. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 8. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. cahma.org.au [cahma.org.au]

- 12. 25CN-NBOH - Wikipedia [en.wikipedia.org]

- 13. Analgesic effects of β-phenylethylamine and various methylated derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-Alkylation of phenethylamine and tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 16. bibliography.maps.org [bibliography.maps.org]

- 17. mdpi.com [mdpi.com]

- 18. msudenver.edu [msudenver.edu]

- 19. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to Investigating the Serotonergic Activity of N-(4-Methoxybenzyl)propan-2-amine

Abstract

N-(4-Methoxybenzyl)propan-2-amine is a secondary amine whose structural resemblance to known psychoactive compounds, such as para-methoxymethamphetamine (PMMA), suggests a potential interaction with the serotonergic system.[1] While primarily utilized as a precursor in the synthesis of pharmaceuticals like formoterol, its own pharmacological profile, particularly its effects on serotonin receptors and transporters, remains largely unexplored.[1][2] This technical guide presents a comprehensive, multi-tiered framework for the systematic investigation of the serotonergic activity of this compound. Designed for researchers in pharmacology and drug development, this document outlines a logical progression of in vitro and in vivo studies, from initial receptor binding affinities to functional cellular responses and behavioral assays. The methodologies detailed herein are intended to provide a robust and self-validating approach to elucidating the compound's mechanism of action and potential as a modulator of the serotonin system.

Introduction: The Scientific Rationale

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical regulator of a vast array of physiological and psychological processes, including mood, cognition, and sleep.[3] Consequently, it is a primary target for therapeutic agents aimed at treating psychiatric disorders such as depression and anxiety.[3] The molecular structure of this compound, featuring a phenethylamine backbone, a methoxy-substituted aromatic ring, and an N-benzyl group, shares key pharmacophoric elements with compounds known to interact with serotonin receptors and transporters.[1][4] For instance, its N-methylated analog, PMMA, is a known serotonin and dopamine reuptake inhibitor.[1] This structural analogy provides a strong impetus for a thorough investigation into its serotonergic profile.

This guide will detail a strategic approach to:

-

Determine the binding affinity of this compound at various serotonin receptor subtypes and the serotonin transporter (SERT).

-

Characterize the functional activity of the compound as an agonist, antagonist, or allosteric modulator at identified targets.

-

Evaluate the in vivo effects on serotonergic neurotransmission and associated behaviors in established animal models.

The following sections will provide detailed experimental protocols, the rationale behind their selection, and methods for data interpretation, thereby offering a complete roadmap for the comprehensive serotonergic characterization of this compound.

Synthesis and Characterization of the Test Compound

Prior to initiating pharmacological screening, it is imperative to ensure the synthesis and purification of this compound to a high degree of purity. Several synthetic routes have been documented, with a common method being the reductive amination of 4-methoxyphenylacetone with benzylamine.[1]

Protocol for Synthesis via Reductive Amination:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methoxyphenylacetone and a slight molar excess of benzylamine in a suitable solvent such as methanol or 2-methyltetrahydrofuran.[1]

-

Reduction: Cool the mixture in an ice bath and add a reducing agent, for example, sodium borohydride, portion-wise.

-

Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Purify the crude product via column chromatography on silica gel.

-

Salt Formation (Optional): For improved stability and handling, the free base can be converted to its hydrochloride salt by treating a solution of the amine with ethereal hydrogen chloride.[5]

-

Characterization: Confirm the identity and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Assessment of Serotonergic Activity

The initial phase of the investigation focuses on in vitro assays to determine the compound's direct interactions with key molecular targets within the serotonergic system.

Radioligand Binding Assays: Determining Receptor and Transporter Affinity

Radioligand binding assays are a fundamental first step to determine if this compound physically interacts with serotonin receptors and the serotonin transporter. These competitive binding experiments measure the ability of the test compound to displace a known radiolabeled ligand from its target.

Experimental Workflow for Radioligand Binding Assays:

Caption: Workflow for Radioligand Binding Assays.

Key Targets and Recommended Radioligands:

| Target | Radioligand | Rationale for Inclusion |

| 5-HT₁A Receptor | [³H]8-OH-DPAT | Implicated in mood and anxiety.[3][6] |

| 5-HT₂A Receptor | [³H]Ketanserin or [¹²⁵I]DOI | Key target for psychedelic and antipsychotic drugs.[7][8] |

| 5-HT₂C Receptor | [³H]Mesulergine | Involved in appetite, mood, and psychosis.[9] |

| 5-HT₆ Receptor | [³H]LSD | Target for cognitive enhancement drugs.[10] |

| 5-HT₇ Receptor | [³H]5-CT | Plays a role in mood, sleep, and circadian rhythms.[3] |

| Serotonin Transporter (SERT) | [³H]Citalopram or [³H]Paroxetine | Primary target for SSRI antidepressants.[3] |

The output of these assays will be the inhibition constant (Ki), which quantifies the affinity of this compound for each target. A lower Ki value indicates a higher binding affinity.

Functional Assays: Elucidating the Mechanism of Action

Once binding affinity is established, functional assays are crucial to determine the nature of the interaction. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist?

3.2.1. G-Protein Coupled Receptor (GPCR) Activation Assays

Many serotonin receptors are GPCRs. Their activation initiates intracellular signaling cascades that can be measured.

-

[³⁵S]GTPγS Binding Assays: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. An increase in [³⁵S]GTPγS binding in the presence of the test compound indicates agonistic activity.[6]

-

Calcium Flux Assays: For Gq-coupled receptors like 5-HT₂A and 5-HT₂C, activation leads to an increase in intracellular calcium levels.[7][9][11] This can be measured using calcium-sensitive fluorescent dyes in cell lines expressing the receptor of interest.

Signaling Pathway for Gq-Coupled 5-HT₂ Receptors:

Caption: Gq-coupled 5-HT₂ receptor signaling pathway.

3.2.2. Monoamine Transporter Uptake Assays

To assess the effect on SERT, in vitro uptake assays using synaptosomes or cells expressing SERT are performed. These assays measure the uptake of radiolabeled serotonin ([³H]5-HT) in the presence of the test compound. A reduction in [³H]5-HT uptake indicates that this compound is a SERT inhibitor.

Data Presentation for In Vitro Assays:

| Assay Type | Target | Parameter Measured | Expected Outcome for Active Compound |

| Radioligand Binding | 5-HT Receptors, SERT | Ki (nM) | Low nanomolar to micromolar Ki values |

| [³⁵S]GTPγS Binding | 5-HT GPCRs | EC₅₀ (nM), Eₘₐₓ (%) | Concentration-dependent increase in binding (agonist) |

| Calcium Flux | 5-HT₂A, 5-HT₂C | EC₅₀ (nM) | Concentration-dependent increase in fluorescence (agonist) |

| [³H]5-HT Uptake | SERT | IC₅₀ (nM) | Concentration-dependent inhibition of uptake |

In Vivo Assessment of Serotonergic Activity

Positive in vitro results warrant progression to in vivo studies to understand the compound's effects in a complex biological system. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.[12]

Microdialysis

In vivo microdialysis in freely moving rodents is a powerful technique to directly measure the effect of this compound on extracellular levels of serotonin in specific brain regions, such as the prefrontal cortex or hippocampus. An increase in synaptic serotonin levels following systemic administration of the compound would provide strong evidence for SERT inhibition or modulation of serotonin release.

Behavioral Pharmacology

Behavioral assays in rodents can provide insights into the functional consequences of the compound's serotonergic activity. The choice of model depends on the in vitro profile.

-

Forced Swim Test (FST): This is a common screening tool for antidepressant-like activity. A reduction in immobility time in the FST suggests a potential antidepressant effect, which is a hallmark of many serotonergic drugs.[13]

-

Elevated Plus Maze (EPM): This model is used to assess anxiolytic or anxiogenic effects. An increase in the time spent in the open arms of the maze can indicate anxiolytic properties.

-

Head-Twitch Response (HTR): In rodents, this is a characteristic behavioral response mediated by the activation of 5-HT₂A receptors. Eliciting this response would strongly suggest 5-HT₂A agonist activity.

-

Locomotor Activity: Measuring changes in spontaneous movement is crucial to rule out confounding sedative or hyperactive effects of the compound.[13]

Data Interpretation and Future Directions

The culmination of these studies will provide a comprehensive serotonergic profile of this compound. For example, a finding that the compound is a potent 5-HT₂A agonist with moderate SERT inhibitory activity would classify it as a potentially novel serotonergic agent with a unique mechanism of action.

Subsequent research could then focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

Pharmacokinetic and ADMET Studies: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.[13][14]

-

Chronic Dosing Studies: Evaluating the long-term effects of the compound on behavior and neurochemistry.

Conclusion

The systematic investigation outlined in this guide provides a rigorous and validated pathway for elucidating the serotonergic activity of this compound. By progressing from in vitro binding and functional assays to in vivo neurochemical and behavioral studies, researchers can build a comprehensive understanding of this compound's pharmacological profile. This knowledge is essential for determining its potential as a novel research tool or a lead compound for the development of new therapeutics targeting the serotonin system.

References

-

Sharma, T., & Sirivastava, S. (2012). Assessing the Neuronal Serotonergic Target-based Antidepressant Stratagem: Impact of In Vivo Interaction Studies and Knockout Models. Current drug targets, 13(12), 1506–1526. [Link]

-

5-HT2C Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Retrieved January 21, 2026, from [Link]

-

Lee, S. H., et al. (2008). Functional Human 5-HT6 Receptor Assay for High Throughput Screening of Chemical Ligands and Binding Proteins. Combinatorial chemistry & high throughput screening, 11(4), 317–324. [Link]

-

Cools, B., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of neurochemistry, 162(1), 39–59. [Link]

-

Perez-Aguilar, J. M., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Methods in molecular biology (Clifton, N.J.), 1175, 157–170. [Link]

-

5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Retrieved January 21, 2026, from [Link]

- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (2011).

-

This compound - MySkinRecipes. (n.d.). Retrieved January 21, 2026, from [Link]

-

Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

-

Abdalla, A., et al. (2019). In vivo Hippocampal Serotonin Dynamics in Male and Female Mice: Determining Effects of Acute Escitalopram Using Fast Scan Cyclic Voltammetry. ACS chemical neuroscience, 10(4), 2098–2108. [Link]

-

Abdalla, A., et al. (2019). In vivo Hippocampal Serotonin Dynamics in Male and Female Mice: Determining Effects of Acute Escitalopram Using Fast Scan Cyclic Voltammetry. ACS chemical neuroscience, 10(4), 2098–2108. [Link]

-

Satała, G., et al. (2023). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. International journal of molecular sciences, 24(13), 10839. [Link]

-

Abdalla, A., et al. (2019). In vivo Hippocampal Serotonin Dynamics in Male and Female Mice: Determining Effects of Acute Escitalopram Using Fast Scan Cyclic Voltammetry. Frontiers in Neuroscience, 13, 322. [Link]

-

25iP-NBOMe. (2023, December 2). In Wikipedia. [Link]

-

Pătru, M. M., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and Its 3,5-Dimethylated Analogue. Molecules (Basel, Switzerland), 27(6), 1807. [Link]

-

The affinities for serotonin/dopamine receptors of the compounds 1-4. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Shulgin, A. T., Sargent, T., & Naranjo, C. (1973). Animal pharmacology and human psychopharmacology of 3-methoxy-4,5-methylenedioxyphenylisopropylamine (MMDA). Pharmacology, 10(1), 12–18. [Link]

-

Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS chemical neuroscience, 6(1), 127–136. [Link]

-

Lin, C. H., et al. (1994). Centrally acting serotonergic and dopaminergic agents. 2. Synthesis and structure-activity relationships of 2,3,3a,4,9,9a-hexahydro-1H-benz[f]indole derivatives. Journal of medicinal chemistry, 37(10), 1533–1544. [Link]

-

Affinity values (K i in nM) at selected serotonin receptor isoforms. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. (2011, February 18). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

-

N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride | Pharmaffiliates. (n.d.). Retrieved January 21, 2026, from [Link]

-

Wesołowska, A., et al. (2016). Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action. Pharmacology, biochemistry, and behavior, 141, 28–41. [Link]

-

Methedrone. (2023, December 2). In Wikipedia. [Link]

-

Tosh, D. K., et al. (2021). Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists: N6, C2 and 5′-modified (N)-methanocarba-adenosine derivatives. European journal of medicinal chemistry, 225, 113778. [Link]

-

4-Methoxy-alpha-methyl-N-(phenylmethyl)benzeneethanamine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current topics in behavioral neurosciences, 22, 143–170. [Link]

Sources

- 1. N-benzyl-1-(4-methoxyphenyl)propan-2-amine|CAS 43229-65-8 [benchchem.com]

- 2. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

- 3. Assessing the Neuronal Serotonergic Target-based Antidepressant Stratagem: Impact of In Vivo Interaction Studies and Knockout Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methoxy-alpha-methyl-N-(phenylmethyl)benzeneethanamine | C17H21NO | CID 3016422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. innoprot.com [innoprot.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. innoprot.com [innoprot.com]

- 12. Frontiers | In vivo Hippocampal Serotonin Dynamics in Male and Female Mice: Determining Effects of Acute Escitalopram Using Fast Scan Cyclic Voltammetry [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(4-Methoxybenzyl)propan-2-amine as a Synthetic Building Block in Medicinal Chemistry

Introduction: Strategic Value in Drug Design

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of a drug discovery program's success.[1] N-(4-Methoxybenzyl)propan-2-amine is a versatile secondary amine that serves as a crucial intermediate and building block in the synthesis of complex organic molecules, particularly within pharmaceutical research.[2][3] Its utility stems from the unique properties of the p-methoxybenzyl (PMB) group, which can function as a stable, yet readily cleavable, protecting group for the amine nitrogen. This dual-functionality allows for intricate molecular architectures to be assembled while safeguarding the reactive amine, which can be unmasked under specific, mild conditions later in the synthetic sequence. This guide provides an in-depth exploration of the strategic application of this compound, detailing its synthesis, key transformations, and role in the development of pharmacologically active agents.

Chapter 1: The Dual-Role Advantage: Protecting Group and Pharmacophore

The core utility of this compound lies in the strategic function of the p-methoxybenzyl (PMB) moiety. This group serves two primary purposes in medicinal chemistry:

-

A Robust Amine Protecting Group: The secondary amine's nitrogen is a nucleophilic and often reactive center. The PMB group effectively "masks" this reactivity, allowing chemists to perform transformations on other parts of the molecule without unintended side reactions at the nitrogen. The electron-donating nature of the methoxy group on the benzene ring makes the PMB group particularly stable to a wide range of conditions, yet susceptible to specific deprotection methods that offer orthogonality with other protecting groups.[4][5]

-

A Latent Pharmacophoric Element: In some molecular contexts, the substituted phenyl ring and the amine linker are integral parts of the final pharmacophore, contributing to target binding and biological activity. Derivatives of N-(4-methoxyphenyl)propan-2-amine have been investigated for a range of biological activities, including anticancer and anti-inflammatory properties.[2][6] The methoxy group, in particular, can enhance biological activity.[6]

This dual potential makes it a highly efficient building block, streamlining synthetic pathways and offering flexibility in molecular design.

Chapter 2: Synthesis of the Building Block

The preparation of this compound is typically achieved through reductive amination, a cornerstone reaction in modern organic synthesis.[7] This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the corresponding amine.[7][8]

Example Synthetic Protocol: Reductive Amination

A common and efficient method involves the reaction of p-anisaldehyde (4-methoxybenzaldehyde) with isopropylamine.

Reaction Scheme: p-Anisaldehyde + Isopropylamine → Imine Intermediate → this compound

Detailed Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve p-anisaldehyde (1.0 equivalent) in a suitable solvent such as methanol (approx. 10 mL per mmol of aldehyde).[7]

-

Add isopropylamine (1.1 equivalents) to the solution.[7]

-

Stir the mixture at room temperature for 1-2 hours.[7] The progress of imine formation should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC), watching for the consumption of the starting aldehyde.[9]

-

Reduction: Once imine formation is complete, cool the reaction mixture to 0°C in an ice bath.[7]

-

Slowly add a reducing agent. Sodium borohydride (NaBH₄) is a common choice. It should be added portion-wise to control the exothermic reaction.

-

Causality Note: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder alternative that can often be used in a one-pot reaction without isolating the imine, as it selectively reduces the iminium ion in the presence of the aldehyde.[7] However, NaBH₄ is a cost-effective and powerful reducing agent suitable for this transformation when added after imine formation is complete.[7]

-

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification:

-

Quench the reaction carefully by the slow addition of water.

-

Remove the organic solvent (methanol) under reduced pressure.[7]

-

Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate (3 times).[7]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[7]

-

Filter and concentrate the solution under reduced pressure to yield the crude product.[7]

-

The crude this compound can then be purified by flash column chromatography on silica gel.

-

Chapter 3: Key Synthetic Transformations and Deprotection

Once incorporated into a molecule, the this compound unit can undergo further modifications. However, its most critical transformation is often the final deprotection step to reveal the free secondary amine.

The Strategic Removal of the PMB Group

The key advantage of the PMB group is its susceptibility to oxidative cleavage under conditions that leave many other protecting groups (like a standard benzyl group) intact.[4][10] This orthogonality is a powerful tool in complex synthesis.

Common Deprotection Methods:

-

Oxidative Cleavage with DDQ or CAN: The most reliable methods involve oxidation.

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): This reagent is highly effective for cleaving PMB ethers and amines.[4] The reaction proceeds through a charge-transfer complex, followed by hydrolysis to release the free amine and p-methoxybenzaldehyde.[4]

-

Ceric Ammonium Nitrate (CAN): CAN is another powerful oxidant for this purpose, though it often requires a larger excess and acidic conditions, which may not be suitable for all substrates.[11]

-

-

Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can also be used to remove the PMB group, although this method is less selective if other acid-sensitive functionalities are present in the molecule.[12]

Deprotection Protocol: Oxidative Cleavage with DDQ

-

Setup: Dissolve the PMB-protected amine (1.0 equivalent) in a mixture of dichloromethane (DCM) and water (e.g., 10:1 ratio).

-

Reagent Addition: Add DDQ (1.1-1.5 equivalents) to the solution at room temperature. The reaction mixture will typically turn dark.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-3 hours.

-

Work-up:

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The resulting crude product, containing the deprotected amine, is then purified by column chromatography.

Synthetic Workflow Visualization

The general utility of this compound as a protected secondary amine source is illustrated in the following workflow.

Caption: General synthetic workflow utilizing the building block.

Chapter 4: Case Studies in Drug Discovery

The true value of a building block is demonstrated through its successful application in synthesizing biologically active molecules.

Case Study 1: Precursor for β2-Adrenoceptor Agonists

N-benzyl-1-(4-methoxyphenyl)propan-2-amine, a closely related derivative, is a critical intermediate in the synthesis of long-acting β2-adrenoceptor agonists like Formoterol.[2][13] Formoterol is a potent bronchodilator used in the management of asthma and COPD.[2] The synthesis often involves the coupling of an enantiomerically pure form of this building block.[13] The (R,R)-enantiomer of Formoterol, in particular, exhibits the highest pharmacological activity, making stereoselective synthesis paramount.[2][13] The use of chiral auxiliaries allows for the production of the desired (R)-enantiomer of the building block with high stereoselectivity.[13]

Case Study 2: Scaffolds for Anticancer Agents